3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, which is further linked to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been suggested to have potential as 5-lox inhibitors . 5-LOX, or 5-lipoxygenase, is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes.
Mode of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants to form a variety of heterocyclic compounds . They can take part in a variety of condensation and substitution reactions .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides, including this compound, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzamide and tetrahydroisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, tetrahydroisoquinolines, and their derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in drug development and material science.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-cyano-4-hydroxy-6-acetylamino-7-ethoxyquinoline: This compound shares the cyano and benzamide functionalities but differs in the presence of a quinoline moiety.
3-cyano-2-oxindole derivatives: These compounds have a similar cyano group but are based on an oxindole structure.
Uniqueness
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a cyano group, benzamide structure, and tetrahydroisoquinoline moiety. This unique structure allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities.
Biological Activity
3-cyano-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound belonging to the class of cyanoacetamides. Its unique structure features a cyano group attached to a benzamide framework, which is further linked to a tetrahydroisoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been shown to:
- Inhibit Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.
- Modulate Protein Interactions : It can alter the binding interactions with proteins, influencing cellular processes such as proliferation and apoptosis.
Cellular Effects
Research indicates that this compound affects various cell types and processes:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the modulation of key signaling pathways .
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Interaction with Kinases : It interacts with serine/threonine kinases that play critical roles in regulating cellular growth and metabolism. Dysregulation of these kinases is associated with diseases such as cancer and diabetes .
Transport and Distribution
The transport mechanisms of this compound within biological systems are complex. It can interact with various transporters and binding proteins, influencing its bioavailability and localization within tissues.
Case Studies
A series of studies have explored the biological activity of this compound:
- Anticancer Study : A study demonstrated that treatment with this compound led to significant apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspase pathways .
- Inflammation Modulation : In another investigation, the compound was shown to inhibit the release of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Anticancer, anti-inflammatory |
3-cyano-4-hydroxy-6-acetylamino-7-ethoxyquinoline | Similar functionalities | Moderate anticancer activity |
3-cyano-2-oxindole derivatives | Similar cyano group | Limited biological activity |
Properties
IUPAC Name |
3-cyano-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-10-11-2-1-3-13(8-11)16(21)20-14-5-4-12-6-7-19-17(22)15(12)9-14/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOZVYUONDPEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.